molecular formula C14H12O3 B1595421 Methyl 2-phenoxybenzoate CAS No. 21905-56-6

Methyl 2-phenoxybenzoate

Cat. No. B1595421
CAS RN: 21905-56-6
M. Wt: 228.24 g/mol
InChI Key: PUGYLBSXMKBSRP-UHFFFAOYSA-N
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Description

Methyl 2-phenoxybenzoate, also known as 2-Phenoxybenzoic acid methyl ester, is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . It is typically in liquid form .


Synthesis Analysis

Methyl 2-phenoxybenzoate can be synthesized through various methods. One method involves the use of methanol in diethyl ether and toluene at 20°C for 0.5 hours under an inert atmosphere . Another method involves the use of ethanol and ammonia in water at 20°C for 16 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Methyl 2-phenoxybenzoate is represented by the formula C14H12O3 . The InChI Key for this compound is PUGYLBSXMKBSRP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl 2-phenoxybenzoate can undergo various chemical reactions. For instance, it can react with ethanol and ammonia in water at 20°C for 16 hours under an inert atmosphere . It can also react with hydrogen chloride and sulfuric acid under reflux conditions .


Physical And Chemical Properties Analysis

Methyl 2-phenoxybenzoate is a liquid at room temperature . It has a molecular weight of 228.25 . .

Scientific Research Applications

Action on Nervous Conduction

Methyl hydroxybenzoate, closely related to Methyl 2-phenoxybenzoate, has been studied for its effects on nervous conduction. Research indicates its use in preserving creams, emulsions, lotions, and ophthalmic solutions, and its impact on the spinal roots of the cat and vagus and sympathetic nerves (Nathan & Sears, 1961).

Environmental Analysis

A study developed a sensitive method using high-performance liquid chromatography-tandem mass spectrometry to measure concentrations of various parabens, including methyl paraben (a derivative of Methyl 2-phenoxybenzoate), in human milk. This method is crucial for assessing human exposure to these compounds (Ye et al., 2008).

Antimicrobial Activity

The antimicrobial activity of phenolic compounds, including methyl, propyl, and heptyl esters of p-hydroxybenzoic acid (related to Methyl 2-phenoxybenzoate), has been recognized for their effectiveness against bacteria, fungi, and viruses. Their mode of action, while not fully understood, is a significant area of research (Davidson & Brandén, 1981).

Photostabilization Properties

Research on methyl salicylate and related compounds, including Methyl 2-phenoxybenzoate, explores their roles as generators and quenchers of singlet molecular oxygen, which is critical in understanding the photostabilization properties of these compounds (Soltermann et al., 1995).

Biotransformation Studies

A Pseudomonas strain capable of metabolizing phenoxybenzoates, including Methyl 2-phenoxybenzoate, has been identified. This study provides valuable insights into the microbial breakdown of such compounds and their environmental implications (Topp & Akhtar, 1991).

Pharmacological Activity

Methyl 4-hydroxybenzoate, similar to Methyl 2-phenoxybenzoate, has been examined for its antimicrobial properties and as a food preservative. Studies have focused on its structure, interactions, and the molecular basis for its pharmaceutical activity (Sharfalddin et al., 2020).

Chemical Synthesis

The synthesis of derivatives of Methyl 2-phenoxybenzoate has been a topic of interest, providing valuable informationon the chemical properties and potential applications of these compounds in various fields (Popov, Korchagina, & Kamaletdinova, 2011).

Environmental Fate and Behavior

Studies on parabens, including those structurally related to Methyl 2-phenoxybenzoate, have focused on their occurrence, fate, and behavior in aquatic environments. Despite treatments eliminating them from wastewater, they are ubiquitous in surface water and sediments due to continuous introduction into the environment (Haman et al., 2015).

Green Chemistry Applications

Research into the extraction of phenolic acids from aqueous environments using bio-based solvents has implications for the recovery and utilization of compounds like Methyl 2-phenoxybenzoate in pharmaceutical and fine chemical applications, adhering to the principles of Green Chemistry (Cañadas et al., 2021).

Microbial Degradation

Investigations into the microbial degradation of phenoxybenzoates, including Methyl 2-phenoxybenzoate, provide insights into the mineralization processes and the roles of specific bacterial strains in the environmental breakdown of these compounds (Topp & Akhtar, 1990).

Ecotoxicology

Studies on the developmental toxicity of methyl paraben, a derivative of Methyl 2-phenoxybenzoate, in zebrafish, offer insights into the potential environmental and health impacts of these compounds (Dambal et al., 2017).

Kinetic Studies

Kinetic studies of the degradation of esters related to Methyl 2-phenoxybenzoate provide valuable information on their stability and potential transformations under various conditions, which is crucial for their application as preservatives (Sunderland & Watts, 1984).

Safety And Hazards

Methyl 2-phenoxybenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The compound has been assigned the signal word “Warning” and the hazard statements H302-H315-H319-H335 .

Relevant Papers

There are several peer-reviewed papers and technical documents related to Methyl 2-phenoxybenzoate available at Sigma-Aldrich . One such paper discusses the synthesis and pharmacological activity of 3-Phenoxybenzoic Acid .

properties

IUPAC Name

methyl 2-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGYLBSXMKBSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345859
Record name Methyl 2-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenoxybenzoate

CAS RN

21905-56-6
Record name Methyl 2-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (2.0 ml, 28.0 mmol) was added dropwise to a solution of 2-phenoxybenzoic acid (5.0 g, 23.3 mmol) in methanol (70 ml). The reaction mixture was stirred at 70° C. for 3 hours. The solvent was removed in vauco. The crude product was used in the next step without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Zhao, RC Larock - The Journal of organic chemistry, 2007 - ACS Publications
… After a 12 h reaction at room temperature, an 80% combined yield of methyl 2-phenoxybenzoate (3a) and xanthone (4a) was obtained in a 40:60 ratio (Table 1, entry 1). Presumably, …
Number of citations: 211 pubs.acs.org
W YANG, K MAO, W MO, X WEI, FAN Xin… - Journal of Fuel Chemistry …, 2022 - Elsevier
Ultrasonic assisted extraction residue (ER) from Naomaohu lignite (NL) was taken as the research object. ER was subjected to methanolysis at 300 C, and the effect of KOH was …
Number of citations: 3 www.sciencedirect.com
J Li, M Zhang, L Yang, Y Han, X Luo, X Qian… - Chinese Chemical …, 2021 - Elsevier
… 11 was treated with n BuLi (2.4 equiv.) at −78 C for 15 min to prepare the corresponding lithium reagent in situ via halogen-lithium exchange before methyl 2-phenoxybenzoate 13 (1.0 …
Number of citations: 17 www.sciencedirect.com
MN Ahmed, K Ahmad, KA Yasin, T Farooq… - New Journal of …, 2019 - pubs.rsc.org
Owing to their wide occurrence in nature and immense applications in various fields, the synthesis of aryl alkyl ethers has remained a focus of interest. In contrast to the conventional/…
Number of citations: 7 pubs.rsc.org
MV Sargent, PO Stransky - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
The synthesis of dibenzofurans from diphenyl ethers by non-phenolic oxidative coupling, uv irradiation, and by reaction with palladium(II) acetate has been investigated. 9-Isopropyl-6-…
Number of citations: 27 pubs.rsc.org
KL Wong, GL Law, MB Murphy, PA Tanner… - Inorganic …, 2008 - ACS Publications
Emissive europium hydroxide nanorods (ENR) (20 nm × 500 nm) functionalized by a surface coating of chromophore-containing organically modified silicate (ORMOSIL) layer, have …
Number of citations: 92 pubs.acs.org
J Zhao, RC Larock - Organic Letters, 2005 - ACS Publications
… After 12 h reaction at room temperature, an 80% yield of a 2:3 mixture of methyl 2-phenoxybenzoate A and xanthone B was obtained, as shown in Table 1, entry 1. Although the proton …
Number of citations: 137 pubs.acs.org
R Pal, K Singh, J Paul, SA Khan, MJ Naim… - Current …, 2022 - ncbi.nlm.nih.gov
… Esterification of phenoxy benzoic acid gave the methyl-2-phenoxybenzoate which after reaction with hydrazine hydrate yield 2-phenoxybenzohydrazide. The final compound (Z)-N'-(2-(4…
Number of citations: 6 www.ncbi.nlm.nih.gov
A Almasirad, M Ghadimi, S Mirahmadi… - Molecular Diversity, 2021 - Springer
Thiazolidinones are well-known heterocycles that demonstrate promising biological effects such as anticonvulsant activity. Hybridization of these chemicals with scaffold, which has …
Number of citations: 10 link.springer.com
X Guo, D Zhang-Negrerie, Y Du - RSC advances, 2015 - pubs.rsc.org
Dibenzoxazepinone compounds were conveniently synthesized from 2-(aryloxy)benzamides through hypervalent iodine(III)-mediated oxidative cyclization under mild reaction …
Number of citations: 23 pubs.rsc.org

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